Cas no 23676-08-6 (Methyl 4-Ethyloxybenzoate)

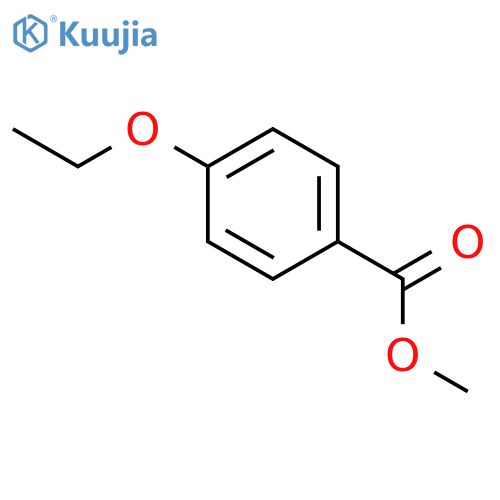

Methyl 4-Ethyloxybenzoate structure

商品名:Methyl 4-Ethyloxybenzoate

Methyl 4-Ethyloxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-ethoxybenzoate

- 4-ETHOXYBENZOIC ACID METHYL ESTER

- BENZOIC ACID, 4-ETHOXY-, METHYL ESTER

- METHYL P-ETHOXY BENZOATE

- P-ETHOXY BENZOIC ACID METHYL ESTER

- RARECHEM AL BF 0088

- 4-Ethoxybenzoesαuremethylester

- 4-Aethoxy-benzoesaeure-methylester

- 4-Ethoxybenzoesaeure-methylester

- 4-methoxybenzoic acid ethyl ester

- METHYL-p-ETHOXY BENZOATE

- p-Aethoxy-benzoesaeure-methylester

- AB11781

- AKOS000269699

- AS-63084

- Methyl 4-Ethyloxybenzoate

- NSC 8378

- NSC8378

- AI3-20348

- M2738

- A816839

- 4-Ethoxybenzoic acid, methyl ester

- Methyl4-ethoxybenzoate

- EINECS 245-817-5

- FT-0628634

- SY078792

- W-107388

- NS00027469

- CS-W017204

- SCHEMBL204175

- AI3 20348

- AI320348

- MFCD00017264

- AI320348AI3-20348

- NSC-8378

- DTXSID50178344

- 4-Ethoxy-benzoic acid methyl ester

- 23676-08-6

- Methyl p-ethoxybenzoate

- DB-046216

- STK446997

- Methyl p-Ethoxybenzoate; NSC 8378; p-Ethoxy-,methyl-benzoic Acid Ester

- DTXCID80100835

-

- MDL: MFCD00017264

- インチ: 1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3

- InChIKey: RNHXTCZZACTEMK-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC=C(C=C1)C(=O)OC

- BRN: 2691838

計算された属性

- せいみつぶんしりょう: 180.07900

- どういたいしつりょう: 180.078644

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.1272 (rough estimate)

- ゆうかいてん: 36-38 ºC

- ふってん: 160°C 20mm

- フラッシュポイント: 160°C/20mm

- 屈折率: 1.5160 (estimate)

- すいようせい: Soluble in alcohol and ether. Insoluble in water.

- PSA: 35.53000

- LogP: 1.87190

- ようかいせい: 未確定

Methyl 4-Ethyloxybenzoate セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

Methyl 4-Ethyloxybenzoate 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 4-Ethyloxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17980-100g |

Methyl 4-ethoxybenzoate, 98% |

23676-08-6 | 98% | 100g |

¥3631.00 | 2023-03-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029461-100g |

Methyl 4-Ethyloxybenzoate |

23676-08-6 | 98% | 100g |

¥2324 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026755-5g |

Methyl 4-ethoxybenzoate |

23676-08-6 | 98% | 5g |

¥174 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1026755-10g |

Methyl 4-ethoxybenzoate |

23676-08-6 | 98% | 10g |

¥289 | 2023-04-14 | |

| Chemenu | CM157010-500g |

methyl 4-ethoxybenzoate |

23676-08-6 | 95% | 500g |

$499 | 2021-06-17 | |

| TRC | M265105-100mg |

Methyl 4-Ethyloxybenzoate |

23676-08-6 | 100mg |

$ 64.00 | 2023-09-07 | ||

| TRC | M265105-5g |

Methyl 4-Ethyloxybenzoate |

23676-08-6 | 5g |

$701.00 | 2023-05-18 | ||

| TRC | M265105-1g |

Methyl 4-Ethyloxybenzoate |

23676-08-6 | 1g |

$ 150.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | D747116-100g |

Benzoic acid, 4-ethoxy-, methyl ester |

23676-08-6 | 98+% | 100g |

$180 | 2024-06-07 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M137124-5g |

Methyl 4-Ethyloxybenzoate |

23676-08-6 | 98% | 5g |

¥120.90 | 2023-09-02 |

Methyl 4-Ethyloxybenzoate 関連文献

-

Jennifer J. Lee,Gerald R. Pollock III,Donald Mitchell,Lindsay Kasuga,George A. Kraus RSC Adv. 2014 4 45657

23676-08-6 (Methyl 4-Ethyloxybenzoate) 関連製品

- 2345-34-8(4-Acetoxybenzoic acid)

- 94-01-9(1,3-Dibenzoyloxybenzene)

- 744-45-6(Diphenyl isophthalate)

- 93-44-7(naphthalen-2-yl benzoate)

- 94-30-4(Ethyl 4-methoxybenzoate)

- 93-99-2(Phenyl benzoate)

- 121-98-2(Methyl 4-methoxybenzoate)

- 619-86-3(4-Ethoxybenzoic acid)

- 2150-37-0(Methyl 3,5-dimethoxybenzoate)

- 5368-81-0(Methyl 3-methoxybenzoate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量